[5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride
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Overview
Description
[5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The compound contains a trifluoromethyl group, which is known for its ability to enhance the biological activity of molecules, and an oxadiazole ring, which is a versatile scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the trifluoromethyl group. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors to control reaction conditions precisely and reduce the formation of by-products. The use of catalysts and advanced purification techniques such as crystallization and chromatography are also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
[5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of compounds, making it a valuable addition to drug candidates.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific biological pathways, offering possibilities for the treatment of various diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and chemicals. Its stability and reactivity make it suitable for applications in agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of [5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to proteins and enzymes, potentially inhibiting their activity. The oxadiazole ring may interact with nucleic acids or other biomolecules, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- [3-(Trifluoromethyl)phenyl]methanamine hydrochloride
- [3-(Trifluoromethoxy)phenyl]methanamine hydrochloride
- [3-(Trifluoromethyl)phenyl]isoxazole
Uniqueness
Compared to similar compounds, [5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride stands out due to the presence of the oxadiazole ring, which provides additional sites for chemical modification and interaction with biological targets
Properties
IUPAC Name |
[5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3O.ClH/c11-10(12,13)7-3-1-2-6(4-7)9-15-8(5-14)16-17-9;/h1-4H,5,14H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFXAIWUWJRPOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=NO2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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